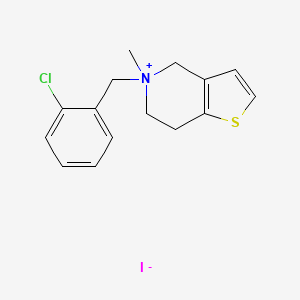

8-Déchloro-10-chloro Désloratadine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

8-Dechloro-10-chloro Desloratadine has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the determination of desloratadine and its impurities.

Biology: Studied for its effects on embryoid body development in in vitro gastrulation models.

Medicine: Investigated for its potential use in treating various cancers, including lung cancer and glioblastoma.

Industry: Utilized in the pharmaceutical industry for the development of antihistamine drugs.

Mécanisme D'action

Target of Action

8-Dechloro-10-chloro Desloratadine is a metabolite of Loratadine , which is a second-generation tricyclic antihistamine . The primary target of this compound is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses .

Mode of Action

8-Dechloro-10-chloro Desloratadine acts as a selective antagonist at the histamine H1 receptor . This means it binds to the H1 receptor, blocking the action of endogenous histamine, which is a key mediator of allergic reactions . This subsequently leads to temporary relief of the negative symptoms brought on by histamine, such as nasal congestion and watery eyes .

Biochemical Pathways

The biochemical pathway primarily affected by 8-Dechloro-10-chloro Desloratadine is the histamine signaling pathway . By blocking the H1 receptor, this compound inhibits the effects of histamine, thereby reducing allergic symptoms .

Pharmacokinetics

It is known that loratadine, the parent compound, is extensively metabolized to desloratadine by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo .

Result of Action

The result of 8-Dechloro-10-chloro Desloratadine’s action is the relief of symptoms of allergic reactions , such as seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria (hives) associated with chronic idiopathic urticaria . It achieves this by blocking the action of histamine, reducing inflammation and other symptoms associated with allergies .

Analyse Biochimique

Biochemical Properties

8-Dechloro-10-chloro Desloratadine plays a role in biochemical reactions, particularly as an active metabolite of Loratadine It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

As an active metabolite of Loratadine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a metabolite of Loratadine, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

8-Dechloro-10-chloro Desloratadine is involved in metabolic pathways as a metabolite of Loratadine . It interacts with enzymes such as UGT2B10 and CYP2C8

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 8-Dechloro-10-chloro Desloratadine involves the hydrolysis of Loratadine. This process typically uses hydrochloric acid followed by neutralization with sodium hydroxide and extraction with dichloromethane . Another method involves treating Loratadine with a base in a suitable solvent under reflux conditions to prepare Desloratadine acetate, which can then be converted to 8-Dechloro-10-chloro Desloratadine .

Industrial Production Methods: Industrial production methods for 8-Dechloro-10-chloro Desloratadine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions: 8-Dechloro-10-chloro Desloratadine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogen substitution reactions can occur using reagents like sodium iodide in acetone.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium iodide in acetone.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Comparaison Avec Des Composés Similaires

Desloratadine: The parent compound, known for its potent antihistamine effects.

Loratadine: A nonsedating antihistamine used to treat allergies.

Cetirizine: Another second-generation antihistamine with similar uses.

Uniqueness: 8-Dechloro-10-chloro Desloratadine is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Desloratadine .

Propriétés

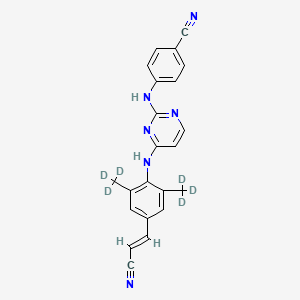

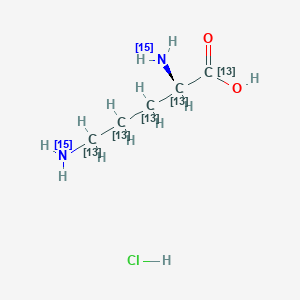

IUPAC Name |

15-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2/c20-16-5-1-3-13-6-7-15-4-2-10-22-19(15)18(17(13)16)14-8-11-21-12-9-14/h1-5,10,21H,6-9,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPZKJWIORQGMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C3CCNCC3)C4=C1C=CC=C4Cl)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B584769.png)

![(2S,3S,4S,5R,6S)-6-[4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B584785.png)